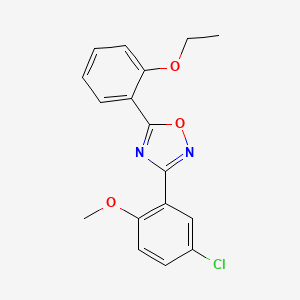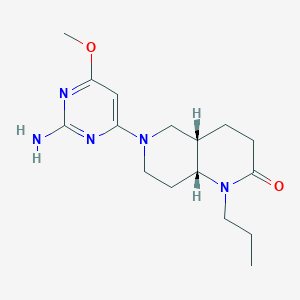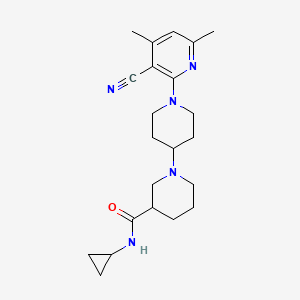
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole, also known as CMEO, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CMEO belongs to the class of oxadiazole compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt and MAPK/ERK pathways. In bacteria and fungi, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to disrupt membrane integrity and inhibit various enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In bacteria and fungi, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit growth and induce membrane damage. In animal models, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is its broad-spectrum activity against various cancer cells, bacteria, and fungi. 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be modified to improve its potency and selectivity. However, one of the main limitations of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is also relatively unstable and can degrade over time, which can affect its activity and reproducibility in lab experiments.
Zukünftige Richtungen
Despite the significant progress made in the study of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole, there are still many unanswered questions and future directions that need to be explored. One of the main future directions is the optimization of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in vivo. This can be achieved through the development of novel drug delivery systems and the modification of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole's chemical structure. Another future direction is the elucidation of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole's mechanism of action and its interaction with various biomolecules and signaling pathways. This can be achieved through the use of advanced biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling. Finally, the potential applications of 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in other fields, such as material science and agriculture, need to be further explored and optimized.
Synthesemethoden
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including condensation and cyclization reactions. One of the most commonly used methods is the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethoxybenzohydrazide in the presence of phosphorous oxychloride and triethylamine. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. In material science, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been used as a pesticide and fungicide due to its potent antifungal and insecticidal activities.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-3-22-15-7-5-4-6-12(15)17-19-16(20-23-17)13-10-11(18)8-9-14(13)21-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZVNAKJUNXAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)

![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)
![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)
![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)

![1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5302032.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)

![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)